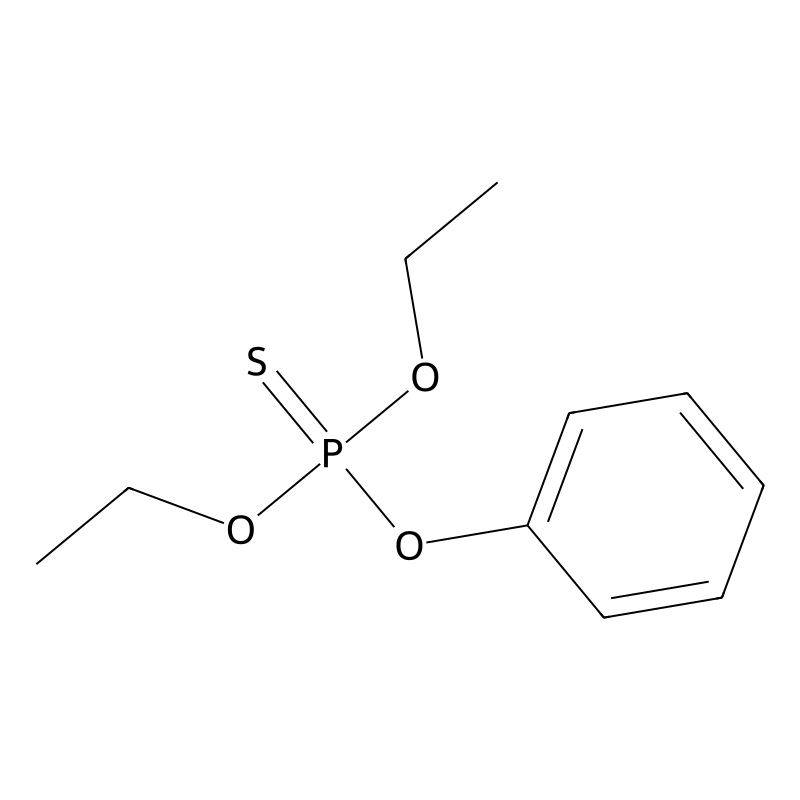

Phosphorothioic acid, O,O-diethyl O-phenyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Antisense Oligonucleotides:

Phosphorothioic acid, O,O-diethyl O-phenyl ester, also known as diethyl phenyl phosphorothioate (DPhPT), can be used as a building block in the synthesis of antisense oligonucleotides (ASOs) []. ASOs are short, single-stranded pieces of DNA designed to complement and bind to specific messenger RNA (mRNA) sequences. This binding can interfere with the translation of mRNA into protein, effectively silencing the expression of specific genes []. DPhPT is incorporated into the backbone of ASOs, replacing the naturally occurring phosphodiester linkages. This modification offers several advantages:

- Increased nuclease resistance: DPhPT linkages are more resistant to degradation by enzymes called nucleases, which can break down ASOs in the body. This improved stability allows ASOs to persist longer and exert their effects for a more extended period [].

- Enhanced cellular uptake: DPhPT modifications can improve the cellular uptake of ASOs, allowing them to enter cells more efficiently and reach their target mRNA molecules [].

Enzyme Inhibition:

DPhPT can act as an inhibitor for certain enzymes, particularly those involved in the transfer of phosphate groups. In research, this property can be exploited to study enzyme function and identify potential drug targets. For example, DPhPT has been shown to inhibit protein kinase C (PKC), an enzyme involved in cell signaling pathways []. By inhibiting PKC, researchers can investigate its role in various cellular processes and potentially develop drugs that modulate its activity.

Phosphorothioic acid, O,O-diethyl O-phenyl ester, also known as O,O-diethyl phenyl phosphorothioate, is an organophosphorus compound with the molecular formula and a molecular weight of approximately 248.27 g/mol. It is characterized by the presence of a phosphorothioate group, which includes a phosphorus atom bonded to sulfur and oxygen atoms, and is commonly used in agricultural applications as a pesticide and insecticide. The compound's structure features two ethyl groups and a phenyl group attached to the phosphorus atom, which contributes to its chemical properties and biological activity .

- Hydrolysis: This compound can hydrolyze in the presence of water, leading to the formation of phosphoric acid derivatives and alcohols. The hydrolysis rate can be influenced by pH and temperature.

- Nucleophilic Substitution: The phosphorus atom in this compound can participate in nucleophilic substitution reactions, where nucleophiles can attack the phosphorus center, resulting in the replacement of the leaving group (e.g., ethyl or phenyl groups) with other nucleophiles.

- Decomposition: Under certain conditions, such as exposure to heat or strong acids/bases, this compound may decompose, producing various by-products including phosphoric acid derivatives and sulfur-containing compounds .

Phosphorothioic acid, O,O-diethyl O-phenyl ester exhibits significant biological activity primarily as an insecticide. It acts by inhibiting acetylcholinesterase, an enzyme essential for the proper functioning of the nervous system in insects. This inhibition leads to an accumulation of acetylcholine at nerve synapses, causing paralysis and eventual death of the target pests. Its effectiveness against a wide range of insects makes it valuable in agricultural pest management .

The synthesis of phosphorothioic acid, O,O-diethyl O-phenyl ester can be achieved through several methods:

- Reaction of Phenol with Phosphorus Oxychloride: Phenol can react with phosphorus oxychloride to form a phenyl phosphorothioate intermediate, which is then treated with diethyl sulfide to yield the final product.

- Direct Esterification: This method involves reacting diethyl phosphorothioate with phenol under acidic conditions to facilitate ester bond formation.

- Phosphorylation of Thiols: Another approach includes phosphorylating thiols followed by alkylation with ethyl halides to introduce the diethyl groups .

Studies have shown that phosphorothioic acid, O,O-diethyl O-phenyl ester interacts with various biological systems:

- Enzyme Inhibition: Its primary interaction involves the inhibition of acetylcholinesterase enzymes across different species, affecting both insects and non-target organisms.

- Toxicological Studies: Research indicates potential neurotoxic effects on mammals when exposed at high concentrations, necessitating careful handling and regulation in agricultural practices.

- Environmental Impact: Investigations into its persistence in soil and water have been conducted to assess its ecological footprint and degradation pathways .

Several compounds share structural similarities with phosphorothioic acid, O,O-diethyl O-phenyl ester. Here are some notable examples:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Phosphorothioic acid, O,O-diethyl S-phenyl ester | Organophosphate | Contains sulfur directly bonded to the phenyl group; used similarly as an insecticide. |

| Phosphorothioic acid, O,O-diethyl O-(p-methylthio)phenyl ester | Organophosphate | Features a methylthio group; exhibits comparable biological activity but with different specificity. |

| Dimethyl phosphorothioate | Organophosphate | More volatile; often used as a model compound for studying organophosphate behavior. |

These compounds highlight the unique characteristics of phosphorothioic acid, O,O-diethyl O-phenyl ester while demonstrating how variations in structure can influence biological activity and applications .